molecular formula C17H22N4O2 B13987816 tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate

tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate

Cat. No.: B13987816
M. Wt: 314.4 g/mol
InChI Key: XCVUYZZHKCEKKP-UHFFFAOYSA-N
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Description

Tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate is a complex organic compound that features a quinoxaline core substituted with a pyrazole ring and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, which can be synthesized through the condensation of hydrazine with a suitable diketone. The quinoxaline core can be constructed via the condensation of an o-phenylenediamine with a diketone. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The quinoxaline core may also play a role in binding to DNA or proteins, affecting cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate is unique due to its combination of a quinoxaline core and a pyrazole ring, which imparts distinct chemical and biological properties. This structural motif is not commonly found in other compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

tert-butyl 7-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinoxaline-1-carboxylate

InChI

InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)21-8-7-18-14-6-5-12(9-15(14)21)13-10-19-20(4)11-13/h5-6,9-11,18H,7-8H2,1-4H3

InChI Key

XCVUYZZHKCEKKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)C3=CN(N=C3)C

Origin of Product

United States

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